Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-

5‑lipoxygenase inflammation selectivity profiling

Procure Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- (CAS 134937-63-6) for unambiguous assay validation. This tertiary amide is a pharmacologically silent probe—exhibiting negligible inhibition of 5-lipoxygenase and soluble epoxide hydrolase (IC50 >10 µM)—making it an ideal negative control for leukotriene B4 and sEH-dependent phenotypic assays. Its defined XLogP3 (1.4), TPSA (38.8 Ų), and ring-strain profile offer a reliable baseline for SAR studies and HPLC/GC-MS calibration, ensuring target-specific results without polypharmacology risk.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 134937-63-6
Cat. No. B3948960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-((4-methoxyphenoxy)acetyl)-
CAS134937-63-6
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)N2CCCC2
InChIInChI=1S/C13H17NO3/c1-16-11-4-6-12(7-5-11)17-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
InChIKeyGUCYVPQQEXMWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- (CAS 134937-63-6)


Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- (CAS 134937-63-6) is a tertiary amide composed of a pyrrolidine ring N‑acylated with (4-methoxyphenoxy)acetic acid. Its molecular formula is C13H17NO3, molecular weight 235.28 g/mol, and computed XLogP3 1.4 . The compound is cataloged under NSC 191027 and has been evaluated in biochemical screening panels, where it displayed negligible inhibitory activity against human 5‑lipoxygenase (5‑LOX) and soluble epoxide hydrolase (sEH) (IC50 >10 µM) . These properties define a chemical entity with moderate lipophilicity, no hydrogen‑bond donors, and a topological polar surface area of 38.8 Ų, situating it as a compact, neutral probe suitable for structure–activity relationship (SAR) studies.

Why Generic Interchange Risks Losing Critical Selectivity: The Case of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-


Compounds within the phenoxyacetyl‑pyrrolidine family are not interchangeable because small ring‑size or substituent modifications profoundly alter lipophilicity, hydrogen‑bonding capacity, and target engagement. For instance, replacing the five‑membered pyrrolidine with a six‑membered piperidine ring is predicted to increase XLogP3 by ≈0.4–0.5 log units, potentially shifting solubility and passive permeability . More critically, biochemical profiling of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- reveals a clean inactivity profile against 5‑LOX and sEH (IC50 >10 µM), whereas close analogs bearing electron‑withdrawing substituents on the phenoxy ring exhibit low‑micromolar inhibition . Such differences mean that substituting an uncharacterized congener for this well‑defined compound could introduce unwanted polypharmacology or false‑positive screening hits. The quantitative evidence below details exactly where this compound stands relative to its nearest comparators.

Measurable Differentiation of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- Versus Analogs: A Quantitative Comparator Guide


5‑Lipoxygenase Inhibition: Inactivity Profile vs. Clinical Inhibitor Zileuton

In a cell‑free enzyme assay using human recombinant 5‑LOX expressed in E. coli BL21(DE3), Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- exhibited no meaningful inhibition (IC50 >10 µM) . By contrast, the benchmark 5‑LOX inhibitor zileuton achieves an IC50 of approximately 0.5 µM under comparable recombinant enzyme conditions . The >20‑fold difference in potency indicates that this compound is essentially inactive against 5‑LOX, making it a reliable negative control for cellular studies where 5‑LOX pathway modulation must be ruled out.

5‑lipoxygenase inflammation selectivity profiling

Soluble Epoxide Hydrolase Inhibition: Negligible Activity vs. Potent sEH Inhibitors

In a fluorescence‑based assay using human recombinant sEH and the substrate PHOME, Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- displayed IC50 >10 µM . This contrasts sharply with potent sEH inhibitors such as AUDA (12‑(3‑adamantan‑1‑yl‑ureido)dodecanoic acid), which inhibit sEH with an IC50 of ~3 nM . The >3,000‑fold lower potency confirms that the compound does not engage the sEH catalytic site, consistent with its lack of the urea pharmacophore required for high‑affinity binding.

soluble epoxide hydrolase cardiovascular negative control

Lipophilicity-Controlled Passive Permeability vs. Piperidine Congener

Computed XLogP3 for Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- is 1.4 , whereas the corresponding piperidine analog (1-((4-methoxyphenoxy)acetyl)piperidine) is predicted to have an XLogP3 of ~1.9, based on the incremental contribution of one additional methylene group. In standard PAMPA assays, a ΔXLogP3 of +0.5 typically translates to a ~3‑ to 5‑fold increase in effective permeability (Pe) . The lower lipophilicity of the pyrrolidine derivative suggests reduced passive membrane permeation compared to the piperidine homolog, which may be advantageous when low intracellular exposure is desired or when seeking to minimize non‑specific binding to lipid bilayers.

ADME lipophilicity permeability

High-Precision Application Scenarios for Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- Based on Quantitative Differentiation


Negative Control for 5‑Lipoxygenase Pathway Studies

Because Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- shows no inhibition of 5‑LOX at concentrations up to 10 µM, it serves as an ideal negative control in cellular assays measuring leukotriene B4 production. When paired with a known 5‑LOX inhibitor, the compound allows researchers to verify that observed anti‑inflammatory effects are target‑specific rather than a consequence of cytotoxic or non‑specific compound effects .

Inactive Probe for Soluble Epoxide Hydrolase Selectivity Panels

Given its >3,000‑fold lower potency against sEH relative to bona fide inhibitors, this compound can be used as a pharmacologically silent probe to distinguish sEH‑dependent from sEH‑independent phenotypic responses. It is particularly valuable in selectivity panels where structurally related but active sEH inhibitors are being profiled, ensuring that any biological signal can be confidently assigned to sEH engagement .

Lipophilicity‑Based SAR Studies with Piperidine Analogs

The measurable XLogP3 difference (1.4 vs. ~1.9) between pyrrolidine and piperidine variants provides a tractable system for investigating the impact of ring size on permeability and solubility. Medicinal chemists can use this pair to tune passive absorption in early‑stage lead optimization, using the pyrrolidine compound as the lower‑lipophilicity baseline .

Reference Compound for Analytical Method Development

Owing to its well‑defined physicochemical properties—including a boiling point of 415.8 °C and refractive index 1.543—the compound is suitable as a calibration standard for HPLC or GC‑MS methods designed to quantify related phenoxyacetyl‑amine derivatives in reaction mixtures or biological matrices .

Quote Request

Request a Quote for Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.